

Application Note: Quantification of Amorphin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amorphin

Cat. No.: B1664932

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Introduction

Amorphin is a novel small molecule inhibitor of the hypothetical 'Kinase-Associated Protein 5' (KAP5), a key enzyme in the 'Cellular Proliferation Pathway' (CPP). As a potential therapeutic agent for hyperproliferative disorders, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Amorphin** in human plasma. The protocol provides a complete workflow from sample preparation to data analysis, suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents

- **Amorphin** Reference Standard: (Purity > 99.5%)
- **Amorphin-d4** (Internal Standard, IS): (Purity > 99.5%)
- Human Plasma (K2-EDTA): BioIVT
- Acetonitrile (ACN): HPLC Grade, Fisher Scientific

- Methanol (MeOH): HPLC Grade, Fisher Scientific
- Formic Acid (FA): LC-MS Grade, Sigma-Aldrich
- Water: Deionized, 18.2 MΩ·cm
- 96-well collection plates: Fisher Scientific

Instrumentation

- LC System: Shimadzu Nexera X2 UHPLC
- Mass Spectrometer: SCIEX Triple Quad 6500+
- Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)

Sample Preparation: Protein Precipitation

- Thaw human plasma samples and standards at room temperature.
- Vortex samples for 10 seconds to ensure homogeneity.
- Pipette 50 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of **Amorphin**-d4 Internal Standard (IS) working solution (500 ng/mL in 50% MeOH) to each tube and vortex for 5 seconds.
- Add 200 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a 96-well plate.
- Inject 5 μL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- LC Gradient:

Time (min)	%B
0.0	5
0.5	5
2.0	95
2.5	95
2.6	5

| 3.5 | 5 |

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Gas 1: 55 psi
- Ion Source Gas 2: 60 psi
- Curtain Gas: 35 psi
- Temperature: 550°C
- IonSpray Voltage: 5500 V

- Detection: Multiple Reaction Monitoring (MRM)

Compound	Q1 Mass (Da)	Q3 Mass (Da)	DP (V)	CE (V)	CXP (V)
Amorphin	392.4	185.2	110	35	12

| Amorphin-d4 (IS) | 396.4 | 189.2 | 110 | 35 | 12 |

Quantitative Data Summary

The method was validated according to FDA guidelines for bioanalytical method validation. A summary of the key performance characteristics is presented below.

Parameter	Result
Linearity Range	1 - 2000 ng/mL ($r^2 > 0.998$)
Limit of Detection (LOD)	0.25 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%CV)	$\leq 6.8\%$
Inter-day Precision (%CV)	$\leq 8.2\%$
Accuracy (%Bias)	-5.5% to 4.8%
Matrix Effect	92% - 104%
Recovery	$> 90\%$

Visualizations

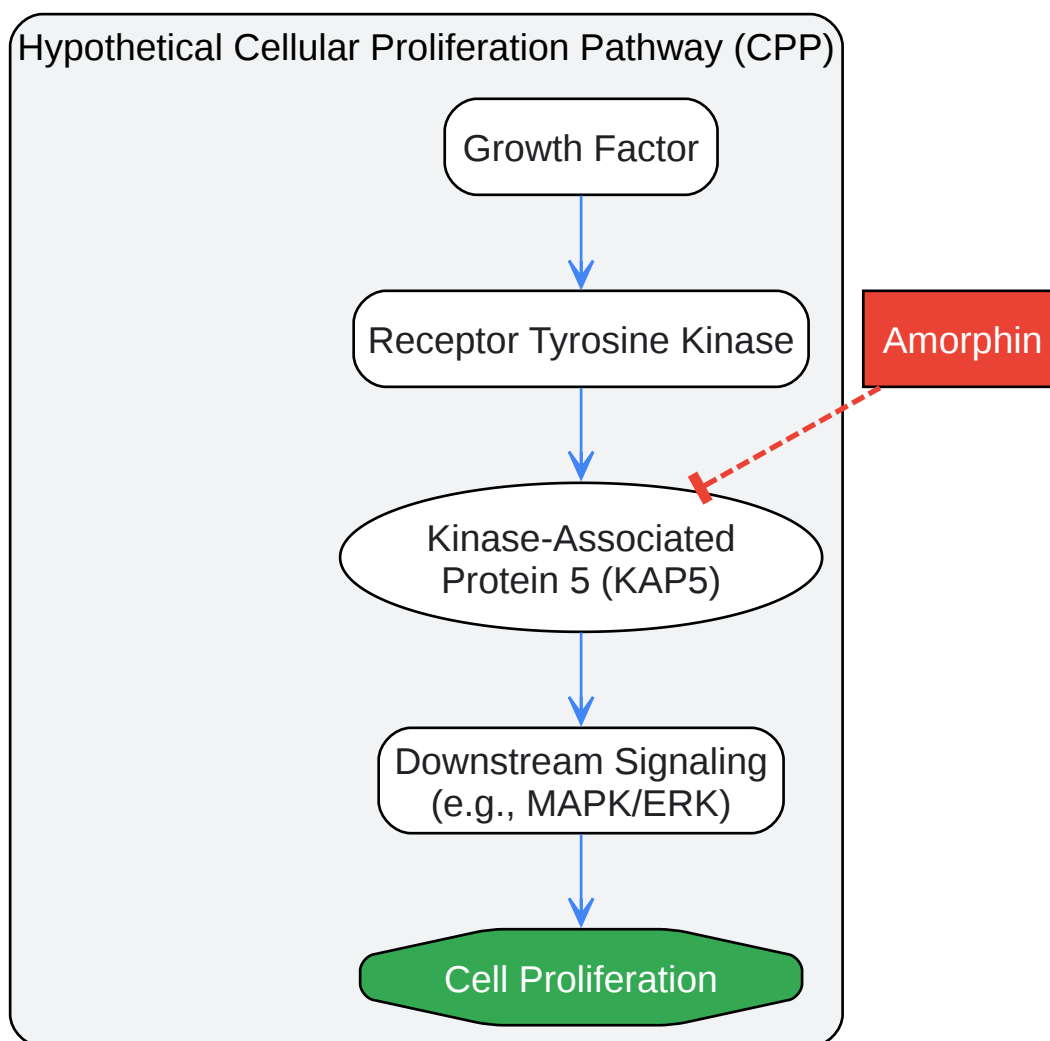
Experimental Workflow



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Caption: LC-MS/MS workflow for **Amorphin** quantification in plasma.

Hypothetical Signaling Pathway of Amorphin



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com